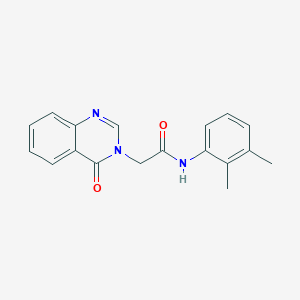
2-(4-chlorophenyl)-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is also known by its chemical formula, C15H12ClN3O, and is commonly referred to as CP-690,550.
Mecanismo De Acción
CP-690,550 inhibits the activity of JAK enzymes by binding to their catalytic domains. This prevents the activation of downstream signaling pathways involved in the immune response, resulting in the suppression of inflammation and other immune-related processes.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce inflammation and joint damage in animal models of rheumatoid arthritis and multiple sclerosis. The compound has also been shown to improve clinical symptoms and reduce disease activity in human clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-690,550 is its specificity for JAK enzymes, which allows for targeted inhibition of the immune response without affecting other physiological processes. However, the compound has also been shown to have potential side effects such as increased risk of infection and liver toxicity, which must be carefully monitored in clinical trials.
Direcciones Futuras
Future research on CP-690,550 could focus on exploring its potential applications in other autoimmune diseases such as psoriasis and inflammatory bowel disease. Additionally, further studies could investigate the potential benefits and risks of combining CP-690,550 with other immunosuppressive drugs to achieve greater therapeutic effects while minimizing side effects.
Métodos De Síntesis
The synthesis of CP-690,550 involves the reaction of 4-chloroaniline with ethyl acetoacetate to form 4-chlorophenyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with hydroxylamine hydrochloride to form 4-chlorophenyl-3-oxobutanoic acid oxime ethyl ester, which is further reacted with cyclopropylamine and phosphoryl chloride to form the final product, CP-690,550.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. The compound acts as a selective inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways involved in the immune response.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-9-3-1-8(2-4-9)12-17-11(7-15)13(18-12)16-10-5-6-10/h1-4,10,16H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCCHNBJQMGGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5753058.png)

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5753071.png)
![ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5753099.png)

![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dihydroxybenzohydrazide](/img/structure/B5753106.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5753117.png)

![1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5753123.png)
![N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753131.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5753152.png)
![3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5753162.png)
![N~1~-cyclopentyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5753164.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5753169.png)